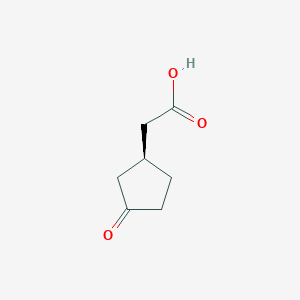

(S)-2-(3-Oxocyclopentyl)acetic acid

Description

Significance of Chiral Cyclopentanone (B42830) Derivatives in Advanced Chemical Synthesis

Chiral cyclopentanone derivatives are highly valued in organic chemistry for several reasons. Their rigid, five-membered ring structure provides a well-defined framework for constructing complex molecules with precise stereochemistry. This is particularly important in the synthesis of natural products and pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional shape.

The cyclopentenone unit, a related structure, is a powerful synthon for creating a wide array of bioactive molecules. researchgate.netacs.org This is due to the diverse chemical modifications possible with the enone structural motif. researchgate.netacs.orgulisboa.pt Consequently, chiral cyclopentenones serve as essential precursors in the asymmetric synthesis of specific chiral molecules. researchgate.netulisboa.pt The prevalence of five-membered carbocycles in numerous natural and bioactive products has spurred the development of efficient methods for their construction. researchgate.net

Fundamental Stereochemical Aspects of (S)-2-(3-Oxocyclopentyl)acetic acid

The key stereochemical feature of (S)-2-(3-Oxocyclopentyl)acetic acid is the chiral center at the carbon atom where the acetic acid group is attached to the cyclopentanone ring. This "S" configuration, according to the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around this carbon. This chirality is fundamental to its application in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.

The presence of both a ketone and a carboxylic acid functional group allows for a variety of chemical transformations. The ketone can undergo reactions such as reduction to an alcohol or conversion to an enolate, while the carboxylic acid can be transformed into esters, amides, or other derivatives. These reactions can be designed to proceed stereoselectively, preserving or modifying the initial chirality of the molecule.

Historical Context and Evolution of Synthetic Interest in Cyclopentaneacetic Acids

The interest in cyclopentane (B165970) derivatives, including cyclopentaneacetic acids, has a rich history tied to the study of natural products. Notably, cyclopentane rings are core components of prostaglandins (B1171923), a class of biologically active lipids that regulate a wide range of physiological and pathological processes. ontosight.ainih.gov The discovery and structural elucidation of prostaglandins in the mid-20th century sparked significant efforts to synthesize these and related molecules.

Early synthetic routes often focused on creating the cyclopentane framework and then introducing the necessary functional groups. Over time, more sophisticated methods have been developed, including strategies that utilize chiral starting materials like (S)-2-(3-Oxocyclopentyl)acetic acid to control the stereochemistry of the final product. The evolution of synthetic methodologies, such as organocatalysis and transition metal-catalyzed reactions, has further expanded the toolkit for accessing complex chiral cyclopentane derivatives. researchgate.net

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H10O3 chemicalbook.comnih.govchemsynthesis.com |

| Molecular Weight | 142.15 g/mol chemicalbook.comnih.govcymitquimica.com |

| Appearance | Solid cymitquimica.com |

| CAS Number | 3128-05-0 chemicalbook.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQQGRYWUZPQQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Stereoselective Synthesis of S 2 3 Oxocyclopentyl Acetic Acid and Its Chiral Analogues

De Novo Asymmetric Synthetic Pathways

De novo strategies involve the construction of the chiral molecule from achiral or racemic starting materials, where the stereochemistry is introduced and controlled throughout the synthetic sequence.

Enantioselective Formation of the Cyclopentanone (B42830) Core

A critical step in the synthesis of chiral cyclopentyl compounds is the enantioselective formation of the cyclopentanone ring. acs.org Various catalytic asymmetric methods have been developed to achieve this. One prominent approach is the copper-catalyzed conjugate addition of organometallic reagents to 2-cyclopentenone. core.ac.uk For instance, the use of chiral phosphoramidite (B1245037) ligands with dialkylzinc reagents has shown high levels of stereocontrol in the formation of 3-substituted cyclopentanones. core.ac.uk While excellent enantioselectivities have been achieved with various catalyst systems, challenges such as moderate isolated yields due to the lower reactivity of 2-cyclopentenone and side reactions can be encountered. core.ac.uk

Another powerful method for constructing chiral cyclopentenones is the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by rhodium(I) complexes with chiral ligands. acs.org Additionally, Nazarov cyclizations and various organocatalyzed reactions have been successfully employed for the asymmetric synthesis of cyclopentenone units. acs.org

A different strategy involves the diastereoselective (3+2)-cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes, promoted by a dual Lewis acidic system, to yield highly functionalized cyclopentanones with good to excellent diastereoselectivity and enantiospecificity. rsc.org

Asymmetric Introduction of the Acetic Acid Side Chain

Once the chiral cyclopentanone core is established, the next crucial step is the asymmetric introduction of the acetic acid side chain. This can be achieved through various transformations. One common method involves the conjugate addition of a nucleophile that can be later converted to the acetic acid moiety.

For instance, the three-component coupling synthesis of prostaglandins (B1171923) utilizes a strategy where the side chains are introduced sequentially to a cyclopentenone precursor. acs.org This often involves the reaction of a lithium enolate of the cyclopentanone with an appropriate electrophile. acs.org

Another approach is the functionalization of a pre-existing cyclopentenone through reactions like the aza-Michael addition, which allows for the introduction of functionalities at the β-position of the enone. worktribe.comucd.ie These functionalities can then be further elaborated to form the desired acetic acid side chain.

The table below summarizes some of the key de novo asymmetric methods for the synthesis of chiral cyclopentanone cores.

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Copper-Catalyzed Conjugate Addition | Copper-phosphoramidite complexes | High enantioselectivity in the addition of dialkylzinc reagents to 2-cyclopentenone. | core.ac.uk |

| Pauson-Khand Reaction | Rhodium(I)-chiral ligand complexes | [2+2+1] cycloaddition to form chiral cyclopentenones. | acs.org |

| (3+2)-Cycloaddition | Dual InBr₃–EtAlCl₂ Lewis acidic system | Diastereoselective formation of highly functionalized cyclopentanones from donor-acceptor cyclopropanes. | rsc.org |

| Aza-Michael Addition | Various | Functionalization at the β-position of cyclopentenones. | worktribe.comucd.ie |

Catalytic Asymmetric Reactions for Chiral Cyclopentaneacetic Acid Scaffolds

Catalytic asymmetric reactions provide an efficient means to construct chiral scaffolds. mdpi.comnih.govdntb.gov.ua These reactions often employ chiral catalysts to control the stereochemical outcome of the transformation. For example, chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been used in the cyclopropanation of chalcones, demonstrating the power of organocatalysis in creating chiral cyclic systems. nih.gov

Furthermore, chiral phosphoric acids have emerged as versatile catalysts for various asymmetric transformations, including Friedel-Crafts reactions that can be adapted to synthesize precursors for chiral cyclopentane (B165970) derivatives. mdpi.com The development of tandem reactions, where multiple bond-forming events occur in a single pot, also represents a highly efficient strategy. For instance, a tandem 1,4-addition-aldol reaction has been utilized in the catalytic enantioselective synthesis of prostaglandin (B15479496) E1 methyl ester. core.ac.uk

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for achieving high stereoselectivity. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. researchgate.net

Enzymatic Routes to Chiral Oxocyclopentyl Moieties

Enzymes, particularly carbonyl reductases, are highly effective in the stereoselective reduction of prochiral ketones to produce chiral alcohols. acs.org This approach is valuable for creating chiral hydroxycyclopentanone intermediates. For example, the desymmetric reduction of 2,2-disubstituted-1,3-cyclopentanediones using carbonyl reductases can yield (2S,3S)-2,2-disubstituted-3-hydroxycyclopentanones with high stereoisomeric ratios. acs.orgacs.org These chiral hydroxy ketones are valuable precursors for more complex molecules.

The use of whole-cell biocatalysts is a common strategy, although the presence of multiple reductases can sometimes lead to lower stereoselectivity. acs.org Therefore, the screening and selection of specific enzymes are crucial for achieving the desired stereochemical outcome.

Directed Evolution Strategies for Enhanced Stereoselectivity

To overcome the limitations of naturally occurring enzymes, such as substrate specificity and stereoselectivity, directed evolution has become a powerful tool. acs.org This process involves iterative rounds of gene mutation and screening to engineer enzymes with improved or novel properties. nih.gov

Through structure-guided directed evolution, researchers have successfully engineered carbonyl reductases with significantly enhanced activity and stereoselectivity. acs.org For instance, a mutant carbonyl reductase (M4) derived from Sporobolomyces salmonicolor showed a 23.9-fold increase in activity and produced the desired (2S,3S)-stereoisomer in a greater than 98% ratio for the reduction of 2-methyl-2-benzyl-1,3-cyclopentanedione. acs.org This highlights the potential of directed evolution to tailor biocatalysts for the efficient synthesis of specific chiral building blocks. nih.govnih.gov

The table below provides an overview of biocatalytic approaches for synthesizing chiral cyclopentanone intermediates.

| Biocatalytic Method | Enzyme Type | Key Features | Reference(s) |

| Desymmetric Reduction | Carbonyl Reductases | Stereoselective reduction of prochiral diones to chiral hydroxyketones. | acs.orgacs.org |

| Directed Evolution | Engineered Carbonyl Reductases | Enhanced activity and stereoselectivity for specific substrates. | acs.orgacs.orgnih.gov |

Chiral Pool and Derivatization Approaches

The synthesis of enantiomerically pure compounds such as (S)-2-(3-Oxocyclopentyl)acetic acid is a significant challenge in organic chemistry. Chiral pool synthesis and diastereoselective transformations are two powerful strategies to achieve this goal. The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This strategy is particularly effective when the target molecule shares structural features with a known natural product. wikipedia.org In contrast, diastereoselective transformations introduce chirality into an achiral or racemic substrate by using a chiral auxiliary or catalyst, allowing for the selective formation of one diastereomer.

Utilization of Naturally Occurring Chiral Precursors

The use of naturally occurring chiral precursors is a cornerstone of enantioselective synthesis. wikipedia.org This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to construct complex chiral molecules. wikipedia.org The key advantage is that the chirality is pre-existing, often obviating the need for a resolution step or an asymmetric catalyst. wikipedia.org

For cyclopentane derivatives, sugars have proven to be versatile starting materials. For instance, in the synthesis of prostaglandins, which share the cyclopentane core with the target molecule, D-mannitol and glucose have been employed as chiral precursors. libretexts.org An enantiospecific synthesis could derive the necessary stereocenters from the sugar backbone, translating the well-defined stereochemistry of the starting material into the final product. libretexts.org For example, a multi-step sequence could involve the selective protection and manipulation of hydroxyl groups, chain extension, and eventual ring formation to yield the desired cyclopentylacetic acid derivative.

Chemoenzymatic methods also represent a powerful strategy, combining the selectivity of enzymes with traditional organic synthesis. nih.gov Lipases, for example, can be used for the kinetic resolution of racemic intermediates, or Baeyer-Villiger monooxygenases can perform enantioselective oxidations to create key chiral lactones that serve as precursors to cyclopentane systems. nih.govnih.gov

Table 1: Representative Chiral Pool Precursors and Potential Transformations

| Chiral Precursor | Key Transformation(s) | Resulting Intermediate |

| D-Mannitol | Protection, oxidative cleavage, cyclization | Chiral cyclopentane derivative |

| Glucose | Chain extension, cyclization, functional group manipulation | Functionalized cyclopentane intermediate |

| (-)-Pantolactone | Ring-opening, chain modification, cyclization | Chiral side-chain precursor |

Diastereoselective Transformations from Achiral or Racemic Intermediates

A common strategy involves the use of a chiral auxiliary, such as a chiral amine or alcohol, to direct the stereochemical outcome of a reaction. For instance, (R)-phenylglycinol has been used as a chiral auxiliary in Strecker reactions to synthesize chiral amino acids. nih.gov This methodology involves the formation of diastereomeric intermediates that can be separated chromatographically, followed by cleavage of the auxiliary to afford the target molecule in high enantiomeric purity. nih.gov

Another powerful technique is the use of substrate-controlled diastereoselection, where an existing stereocenter in a molecule directs the formation of a new stereocenter. In the synthesis of complex cyclic systems, such as polysubstituted piperidines, intramolecular reactions of intermediates derived from chiral amino alcohols have been shown to proceed with high diastereoselectivity, allowing for the generation of multiple new stereogenic centers in a controlled manner. nih.gov

Table 2: Illustrative Diastereoselective Reaction

| Substrate | Chiral Auxiliary/Reagent | Reaction Type | Product | Diastereomeric Ratio |

| Racemic 2-bromocyclopentylacetic ester | (R)-Phenylglycinol | Nucleophilic substitution | Diastereomeric amides | Variable, allows for separation |

| Achiral β-ketoester | Chiral borane (B79455) reducing agent | Asymmetric reduction | Diastereomeric hydroxy esters | Can be high, e.g., >95:5 |

Advanced Analytical and Spectroscopic Characterization of Stereoisomers

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) is a premier method for the separation of non-volatile stereoisomers. The separation can be achieved either indirectly, by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column, or directly, using a chiral stationary phase (CSP). chiralpedia.com

For acidic compounds like (S)-2-(3-Oxocyclopentyl)acetic acid, direct separation on a CSP is often preferred. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and protein-based phases (e.g., α1-acid glycoprotein) are particularly effective. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography, is critical for achieving optimal resolution. nih.gov

| Parameter | Example Condition for a Related Compound |

|---|---|

| Stationary Phase (Column) | J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm) nih.gov |

| Mobile Phase | 0.05% Trifluoroacetic acid in Water:Acetonitrile (85:15, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 228 nm nih.gov |

| Principle | Reverse-phase chromatography separating diastereomers based on differential partitioning between the mobile phase and the C18 stationary phase. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, carboxylic acids and keto-acids like (S)-2-(3-Oxocyclopentyl)acetic acid are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, derivatization is required to convert the polar functional groups (carboxylic acid and ketone) into more volatile and stable moieties. nih.govresearchgate.net

Common derivatization strategies include:

Esterification: The carboxylic acid is converted to a more volatile ester, typically a methyl or ethyl ester.

Oximation: The ketone group is reacted with an oximating agent, such as O-methylhydroxylamine or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. researchgate.netsigmaaldrich.com

Silylation: Both the carboxylic acid and ketone (in its enol form) can be converted to trimethylsilyl (B98337) (TMS) derivatives. ajou.ac.kr

Once derivatized, the resulting volatile compounds can be separated on a GC column. For chiral separations, a chiral stationary phase, often based on derivatized cyclodextrins, is employed. nih.gov The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase allow for their separation.

| Functional Group | Derivatization Agent | Resulting Derivative | Purpose |

|---|---|---|---|

| Carboxylic Acid | Methanol/H+ or Diazomethane | Methyl Ester | Increases volatility and thermal stability. |

| Ketone | O-methylhydroxylamine HCl | Methoxime | Increases volatility and prevents enolization. researchgate.net |

| Ketone | PFBHA | PFB-Oxime | Increases volatility and sensitivity for Electron Capture Detection (ECD). sigmaaldrich.com |

| Carboxylic Acid & Ketone | BSTFA or TMS-Im | TMS-Ester & TMS-Enol Ether | Increases volatility for simultaneous derivatization. ajou.ac.kr |

Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including their relative stereochemistry. While standard 1D ¹H and ¹³C NMR spectra confirm the connectivity of atoms, 2D NMR techniques are essential for determining the spatial relationships between atoms. rsc.org

For (S)-2-(3-Oxocyclopentyl)acetic acid and its diastereomers, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial. columbia.edulibretexts.org These experiments detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. acdlabs.comyoutube.com

By analyzing the NOESY/ROESY cross-peaks, the relative configuration (cis or trans) of the substituents on the cyclopentane (B165970) ring can be determined. For instance, a NOE correlation between a proton on the acetic acid side chain and a proton on the same face of the cyclopentane ring would indicate a cis relationship. The absence of such a correlation, coupled with a correlation to a proton on the opposite face, would suggest a trans arrangement.

| Isomer | Expected Key NOESY/ROESY Correlation | Interpretation |

|---|---|---|

| cis-isomer | Correlation between the methine proton at C1 of the side chain (Hα) and the methine proton at C2 of the ring (H2). | Protons Hα and H2 are on the same face of the cyclopentane ring. csbsju.edu |

| trans-isomer | No correlation between Hα and H2; possible correlation between Hα and a proton on the opposite face of the ring. | Protons Hα and H2 are on opposite faces of the cyclopentane ring. csbsju.edu |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. stackexchange.com This technique is exceptionally well-suited for determining the absolute configuration (R or S) of chiral compounds, especially those containing a chromophore, such as the ketone group in (S)-2-(3-Oxocyclopentyl)acetic acid. hebmu.edu.cn

The interaction of the chiral environment with the carbonyl (C=O) chromophore gives rise to a characteristic signal known as the Cotton effect. mgcub.ac.inwikipedia.org The sign of the Cotton effect (positive or negative) for the n→π* transition of the carbonyl group can be predicted using empirical rules, most notably the Octant Rule for cyclic ketones. stackexchange.comhebmu.edu.cn According to this rule, the space around the carbonyl group is divided into eight octants, and substituents falling into certain octants make a predictable positive or negative contribution to the Cotton effect.

For (S)-2-(3-Oxocyclopentyl)acetic acid, the position of the acetic acid group relative to the carbonyl chromophore will determine the sign of the Cotton effect. By comparing the experimentally measured CD spectrum to the prediction from the Octant Rule, or to spectra calculated using quantum-chemical methods, the absolute configuration at the chiral center can be confidently assigned. nih.govnih.gov An (S)-enantiomer will produce a CD spectrum that is the exact mirror image of the (R)-enantiomer. stackexchange.com

| Technique | Information Obtained | Principle for (S)-2-(3-Oxocyclopentyl)acetic acid |

|---|---|---|

| Circular Dichroism (CD) | Absolute Configuration (R/S) | The sign of the Cotton effect of the ketone n→π* transition (~290 nm) is dependent on the stereochemistry. The (S)-enantiomer is expected to show a specific positive or negative Cotton effect based on the Octant Rule. hebmu.edu.cnyoutube.com |

| Optical Rotatory Dispersion (ORD) | Absolute Configuration (R/S) | ORD measures the change in optical rotation with wavelength. The shape of the ORD curve in the region of the carbonyl absorption is also characteristic of the absolute configuration and is known as the Cotton effect. mgcub.ac.in |

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the relative and absolute stereochemistry. wikipedia.org

To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects (the Bijvoet method), providing a definitive assignment of R or S without reference to any other chiral substance. mdpi.com

While a crystal structure for (S)-2-(3-Oxocyclopentyl)acetic acid itself is not publicly available, the technique has been used to determine the structures of related molecules, such as prostaglandin (B15479496) precursors and other cyclopentane derivatives. researchgate.netacs.org These studies confirm the power of X-ray crystallography to provide an unequivocal structural proof, which serves as the ultimate benchmark for all other spectroscopic and analytical methods.

| Structural Information | How it is Determined |

|---|---|

| Molecular Connectivity | The electron density map reveals the positions of all atoms, defining the bonding framework. |

| Bond Lengths and Angles | Calculated directly from the refined atomic coordinates with high precision. |

| Relative Stereochemistry (cis/trans) | The 3D arrangement of atoms in the crystal lattice shows the spatial relationship between substituents on the ring. |

| Absolute Stereochemistry (R/S) | Determined by analyzing anomalous dispersion effects of the diffraction data (e.g., Flack parameter), providing a definitive assignment. wikipedia.orgmdpi.com |

Strategic Applications As a Chiral Building Block in Complex Molecule Construction

Intermediate in Natural Product Total Synthesis

The unique structural features of (S)-2-(3-Oxocyclopentyl)acetic acid make it an ideal precursor for the synthesis of various natural products, particularly those containing a cyclopentanoid framework.

Synthesis of Prostaglandin (B15479496) Analogs and Jasmonate Derivatives

Prostaglandins (B1171923) are a class of lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation. nih.gov They are characterized by a 20-carbon skeleton containing a five-membered ring. nih.govlibretexts.org The synthesis of prostaglandins often involves the construction of this cyclopentane (B165970) core, for which (S)-2-(3-Oxocyclopentyl)acetic acid can serve as a key chiral starting material. The Corey cyclopentyl-lactone route is a widely recognized method for prostaglandin synthesis. nih.gov

Jasmonates, another class of lipid-based plant hormones, are involved in various plant stress responses and developmental processes. nih.govmdpi.com Jasmonic acid and its derivatives are biosynthesized from linolenic acid and feature a cyclopentanone (B42830) ring structure. lookchem.comnih.gov The synthesis of jasmonate derivatives can utilize (S)-2-(3-Oxocyclopentyl)acetic acid to introduce the chiral cyclopentanone moiety, a crucial element for their biological activity. rsc.org

Construction of Complex Iridoid Lactone Scaffolds

Iridoid lactones are a large group of monoterpenoids characterized by a cyclopentanopyran ring system. Many of these compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The synthesis of these complex scaffolds often requires chiral building blocks to control the stereochemistry of the final molecule. (S)-2-(3-Oxocyclopentyl)acetic acid provides a pre-functionalized and enantiomerically pure cyclopentane ring that can be elaborated into the intricate iridoid lactone framework.

Pathways to Other Biologically Inspired Cyclopentanoid Structures

The cyclopentane ring is a common structural motif in a vast number of natural products with diverse biological functions. The inherent chirality and versatile functional groups of (S)-2-(3-Oxocyclopentyl)acetic acid make it a valuable starting point for the synthesis of a variety of other biologically inspired cyclopentanoid structures. Its ketone and carboxylic acid functionalities allow for a wide range of chemical transformations, enabling the construction of complex and stereochemically defined molecules.

Precursor for Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. (S)-2-(3-Oxocyclopentyl)acetic acid serves as a valuable precursor for the synthesis of chiral pharmaceutical intermediates, contributing to the development of new and more effective drugs.

Development of Enantioenriched Fragments for Drug Discovery

In modern drug discovery, the use of chiral fragments is a powerful strategy for identifying and optimizing lead compounds. mdpi.com (S)-2-(3-Oxocyclopentyl)acetic acid can be readily transformed into a variety of enantioenriched fragments containing the chiral cyclopentane scaffold. These fragments can then be used in fragment-based drug discovery campaigns to probe the binding sites of biological targets and develop novel therapeutic agents. The development of efficient methods for synthesizing chiral building blocks like 2-oxazolidinones is crucial for this purpose. nih.gov

Synthesis of Active Pharmaceutical Ingredient (API) Precursors

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps and requires the use of well-defined chiral intermediates to ensure the final product has the desired stereochemistry and biological activity. (S)-2-(3-Oxocyclopentyl)acetic acid is a key precursor for the synthesis of various API precursors. lookchem.com Its chemical properties allow for its incorporation into larger, more complex molecules destined to become APIs. For instance, it can be used in the synthesis of intermediates for drugs targeting a wide range of diseases.

Role in Advanced Chemical Systems

The potential applications of (S)-2-(3-Oxocyclopentyl)acetic acid extend into the realm of advanced chemical systems, where its chiral scaffold could theoretically be leveraged to influence chemical reactions or form specialized materials. However, a review of current scientific literature indicates that its specific use in creating chiral auxiliaries, ligands, and polymeric materials is not yet a widely documented area of research.

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, after which they are removed. Chiral ligands coordinate to a metal center to create a chiral catalytic environment that influences the stereoselectivity of a reaction.

Theoretically, the (S)-2-(3-Oxocyclopentyl)acetic acid core could be elaborated into such systems. For instance, the carboxylic acid moiety could be converted into an amide with a chiral amine, or the ketone could be reduced to a hydroxyl group that could serve as a coordination site or a point of attachment. These modifications could lead to the formation of bidentate ligands capable of chelating to metal catalysts.

Despite this theoretical potential, extensive searches of chemical literature and patent databases did not yield specific examples of chiral auxiliaries or ligands that are synthesized directly from or based on the (S)-2-(3-Oxocyclopentyl)acetic acid core for use in asymmetric catalysis. Research in asymmetric catalysis often focuses on well-established ligand families like those based on BINOL, Salen, or oxazolines. nih.govrsc.org While the synthesis of novel chiral ligands is an active area of research, the application of this specific cyclopentanone derivative has not been reported.

Research Findings Data Table: Due to the lack of published research specifically detailing the use of (S)-2-(3-Oxocyclopentyl)acetic acid as a precursor for chiral auxiliaries and ligands, no performance data can be presented.

| Ligand/Auxiliary Derivative | Target Reaction | Diastereomeric/Enantiomeric Excess (%) | Yield (%) | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Chiral polymers are macromolecules that possess stereogenic centers in their repeating units, leading to specific secondary structures, such as helices. These materials are of interest for applications in chiral separations, asymmetric catalysis, and as advanced optical materials. A chiral monomer, such as (S)-2-(3-Oxocyclopentyl)acetic acid, could potentially be used to synthesize such polymers.

The carboxylic acid functionality allows for the formation of polyesters or polyamides through condensation polymerization. The chirality of the monomer units would be incorporated into the polymer backbone, potentially inducing a higher-order chiral structure. The pendant oxocyclopentyl group would add rigidity and specific stereochemistry along the polymer chain.

However, as with chiral ligands, a thorough review of the scientific literature reveals a lack of studies focused on the synthesis or characterization of chiral polymeric materials derived from (S)-2-(3-Oxocyclopentyl)acetic acid. The field of chiral polymers is extensive, but research has historically focused on other classes of monomers, such as substituted acetylenes, isocyanates, and methacrylates. researchgate.net While new chiral monomers are continuously explored, (S)-2-(3-Oxocyclopentyl)acetic acid has not been documented as a precursor in this context.

Research Findings Data Table: Given the absence of research on the polymerization of (S)-2-(3-Oxocyclopentyl)acetic acid, no data on the properties of resulting chiral polymers can be provided.

| Polymer Type | Monomer Derivative | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Specific Rotation ([α]D) | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Theoretical and Mechanistic Investigations of Reactivity and Stereoselectivity

Computational Chemistry Studies on Reaction Mechanisms

Computational methods have become indispensable tools for elucidating the complex reaction pathways involved in the synthesis and modification of cyclopentanone (B42830) derivatives. These studies offer a molecular-level understanding of transition states and conformational preferences that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has been extensively employed to model reaction mechanisms involving cyclopentanone structures. By calculating the geometries and energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction. acs.org For instance, in the context of oxidation reactions of cyclopentanone, DFT calculations have been used to determine the energy barriers for various reaction pathways, including H-abstraction and subsequent oxygen addition. acs.org These calculations help in identifying the most favorable reaction channels and understanding the kinetics of the process.

A study on the low-temperature oxidation of cyclopentanone utilized the B3LYP hybrid density functional with the 6-31+G(d,p) basis set to optimize the geometries of reactants, products, and transition states. acs.org The connectivity between transition states and their corresponding reactants and products was verified through intrinsic reaction coordinate (IRC) calculations. acs.org Such analyses are crucial for confirming the calculated transition state structures and ensuring the reliability of the predicted reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis

The cyclopentane (B165970) ring is known to be non-planar, adopting various puckered conformations to relieve ring strain. datapdf.com Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of substituted cyclopentanones like (S)-2-(3-Oxocyclopentyl)acetic acid. These simulations model the atomic motions over time, allowing for the observation of conformational transitions and the determination of the relative populations of different conformers.

The conformation of the cyclopentanone ring is often a "half-chair" form. datapdf.com The presence of substituents significantly influences the conformational equilibrium. For example, in α-halocyclopentanones, the halogen atom's preference for a quasi-axial position has been rationalized through conformational analysis. datapdf.com For larger cyclic ketones, such as cycloundecanone, a combination of chirped-pulse Fourier transform microwave spectroscopy and computational calculations has been used to identify multiple stable conformers in the gas phase. nih.govacs.org While not directly on (S)-2-(3-Oxocyclopentyl)acetic acid, these studies highlight the complexity of cycloalkanone conformations and the necessity of considering the entire conformational ensemble when analyzing reactivity.

Table 1: Comparison of Computational Methods for Reactivity Analysis

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Transition State Analysis | Provides energies and geometries of transition states, enabling the calculation of reaction barriers and elucidation of reaction mechanisms. acs.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Explores the accessible conformations of a molecule and their relative stabilities, revealing the dynamic nature of the ring system. researchgate.net |

| Ab initio Vibrational Spectroscopy | Conformer Population Determination | Used in conjunction with experimental techniques like VCD to determine the ratio of different conformers at equilibrium. researchgate.net |

Rationalization of Stereochemical Induction and Control

The stereochemical outcome of reactions involving cyclopentanone derivatives is a critical aspect of their synthesis. The ability to control the formation of specific stereoisomers is paramount, particularly in the synthesis of chiral molecules for pharmaceutical applications. unipv.it

The stereochemistry of reactions such as alkylation is heavily influenced by the conformation of the cyclopentanone ring and the approach of the incoming electrophile. For instance, in the alkylation of enamines derived from cyclohexanone, a related system, the attack of an electrophile preferentially occurs from the less hindered face to produce the thermodynamically more stable product. youtube.com This principle of minimizing steric hindrance is a general concept that applies to cyclopentanone systems as well.

Orbital overlap can also play a significant role in controlling the stereochemistry of cyclization reactions that form cyclopentanone rings. rsc.org The stereochemical course of such reactions can be dictated by the geometry of the starting material, leading to specific diastereomers of the product. rsc.org

Structure-Reactivity Relationships in Cyclopentanone Carboxylic Acid Systems

The reactivity of cyclopentanone carboxylic acids is intrinsically linked to their molecular structure. The interplay between the carbonyl group, the carboxylic acid moiety, and the cyclopentane ring dictates the chemical behavior of these compounds.

The presence of the carboxylic acid group can influence the reactivity of the ketone through both electronic and steric effects. Carboxylic acid derivatives exhibit a range of reactivities towards nucleophilic acyl substitution, with the electrophilicity of the carbonyl carbon being a key factor. libretexts.org While the primary focus of this section is on the cyclopentanone ring itself, the principles of structure-reactivity relationships in carboxylic acids are relevant. nih.govlibretexts.org

The reactivity of the cyclopentanone ring itself can be modulated by substituents. For example, the presence of substituents can influence the regioselectivity of reactions. thieme-connect.com In the context of synthesizing substituted cyclopentanones, the nature of the substituents on the precursors can determine the efficiency and selectivity of the ring-forming reaction. rsc.org

Table 2: Key Factors Influencing Reactivity and Stereoselectivity

| Factor | Influence on Reactivity and Stereoselectivity |

| Ring Conformation | Dictates the accessibility of the reaction center and influences the stereochemical outcome of reactions by favoring attack from the less sterically hindered face. datapdf.comyoutube.com |

| Substituent Effects | Electronic effects of substituents can alter the electrophilicity of the carbonyl carbon, while steric effects can direct the approach of reagents. thieme-connect.com |

| Orbital Overlap | In cyclization reactions, the alignment of orbitals in the transition state can control the stereochemistry of the newly formed stereocenters. rsc.org |

| Reaction Conditions | Parameters such as solvent, temperature, and catalyst can significantly impact the reaction pathway and the distribution of products. acs.org |

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for Chiral Cyclopentanoids

The development of environmentally benign synthetic routes to chiral cyclopentanoids is a key area of future research. Traditional methods often involve multi-step syntheses with stoichiometric reagents and hazardous solvents. The focus is now shifting towards catalytic and more atom-economical approaches.

Recent advancements include the use of biomass-derived feedstocks like furfural (B47365) to produce cyclopentanone (B42830), a precursor to related structures. higfly.eursc.org For instance, researchers have developed a process to convert furfural to cyclopentanone with a high yield using a Ru/C catalyst with Al11.6PO23.7 in water. rsc.org Another innovative approach utilizes platinum-supported tungsten-zirconium mixed oxides to synthesize cyclopentanone from furfuryl alcohol. higfly.eu These methods highlight a move towards utilizing renewable resources and reducing reliance on fossil fuels in chemical synthesis.

Furthermore, the development of catalytic asymmetric methods to construct the chiral cyclopentane (B165970) core is crucial. This includes exploring novel organocatalytic and transition-metal-catalyzed reactions that can set the desired stereochemistry in a single step, minimizing waste and improving efficiency.

Chemoenzymatic and Biocatalytic Innovations for (S)-2-(3-Oxocyclopentyl)acetic acid Synthesis

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral compounds like (S)-2-(3-Oxocyclopentyl)acetic acid. nih.gov Enzymes operate under mild conditions, exhibit high enantioselectivity, and are biodegradable, making them attractive green catalysts. nih.govnih.gov

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as ketoreductases, for the highly selective reduction of prochiral cyclopentanone precursors. nih.gov Directed evolution can be employed to tailor enzymes with enhanced activity, stability, and specificity for the desired substrate.

Whole-Cell Biocatalysis: Utilizing whole microbial cells, which can regenerate necessary cofactors internally, offers a cost-effective approach for large-scale synthesis. nih.gov For example, microbial reduction using Rhodotorula rubra has been successfully used to resolve racemic mixtures and obtain optically pure cyclopentane derivatives. nih.gov

Chemoenzymatic Cascades: Combining enzymatic reactions with chemical steps in a one-pot process can streamline synthesis and reduce purification steps. nih.govresearchgate.net For instance, an enzymatic resolution could be followed by a chemical transformation to elaborate the cyclopentane core.

A summary of biocatalytic approaches for chiral synthesis is presented in the table below.

| Biocatalytic Strategy | Description | Key Advantages |

| Kinetic Resolution | An enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | High enantioselectivity. |

| Asymmetric Synthesis | A prochiral substrate is converted into a chiral product with high enantiomeric excess using a chiral biocatalyst. | Potentially 100% theoretical yield of the desired enantiomer. |

| Whole-Cell Biotransformation | The use of intact microbial cells to perform the desired chemical transformation. | Cofactor regeneration is handled by the cell's metabolism. |

Applications in Fragment-Based Drug Design and Chemical Biology

The rigid cyclopentane scaffold of (S)-2-(3-Oxocyclopentyl)acetic acid makes it an attractive fragment for use in drug discovery and chemical biology. Fragment-based drug design (FBDD) involves screening small, low-complexity molecules (fragments) that bind to a biological target. These fragments can then be grown or linked together to create more potent and selective lead compounds.

The defined three-dimensional structure of the cyclopentane ring can serve as a valuable starting point for designing ligands that can probe protein binding sites. The carboxylic acid and ketone functionalities offer convenient handles for chemical modification and linking to other fragments. Future research could involve screening (S)-2-(3-Oxocyclopentyl)acetic acid and its simple derivatives against various biological targets to identify novel starting points for drug development.

In chemical biology, this compound could be used to develop chemical probes to study the function of enzymes and receptors. For example, by attaching a fluorescent tag or a reactive group, it could be used to label and visualize specific proteins within a cell. The use of molecular scaffolds, such as cyclotides, has already proven effective in drug design, and the cyclopentane ring offers a different, yet promising, framework. nih.govnih.gov

Further Exploration in Advanced Materials and Catalysis

The potential applications of (S)-2-(3-Oxocyclopentyl)acetic acid and its derivatives extend beyond the life sciences into advanced materials and catalysis. The cyclopentane ring can be incorporated into polymers and other materials to influence their physical properties, such as rigidity and thermal stability.

In catalysis, chiral cyclopentanoid structures can serve as ligands for asymmetric metal catalysts. The stereochemistry of the ligand can direct the stereochemical outcome of a chemical reaction, enabling the synthesis of other valuable chiral molecules. The carboxylic acid group provides a convenient anchor point for coordinating to a metal center.

Furthermore, the cyclopentanone moiety itself can be a platform for further chemical transformations. For instance, research has shown the conversion of cyclopentanone to produce diesel-range alkanes, highlighting its potential as a building block for biofuels. rsc.org The hydrogenation of acetic acid derivatives over specific catalysts also points to the broader catalytic potential of related structures. mdpi.com

Q & A

Q. Key Conditions :

- Temperature control (0–25°C) to prevent over-oxidation.

- Use of chiral catalysts (e.g., Ru-BINAP complexes) for stereochemical control.

Advanced: How can researchers ensure enantiomeric purity of (S)-2-(3-Oxocyclopentyl)acetic acid during synthesis, and what analytical methods are most effective?

Q. Answer :

- Synthetic Assurance : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic methods (e.g., Candida antarctica lipase) to favor (S)-enantiomer formation.

- Analytical Methods :

Basic: What spectroscopic techniques are essential for characterizing (S)-2-(3-Oxocyclopentyl)acetic acid, and what key spectral features should be identified?

Q. Answer :

- ¹H/¹³C NMR :

- Cyclopentyl protons: δ 1.8–2.5 ppm (multiplet for ring protons).

- Acetic acid methylene: δ 2.4–2.6 ppm (triplet, J = 7.2 Hz).

- 3-Oxo carbonyl: δ 210–220 ppm (¹³C).

- IR Spectroscopy : Strong absorption at ~1710 cm⁻¹ (C=O stretch of ketone and carboxylic acid).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 156.1 (C₇H₁₀O₃) .

Advanced: How do stereochemical variations (e.g., R vs. S configuration) impact the biological activity of 3-oxocyclopentyl acetic acid derivatives?

Answer :

The (S)-enantiomer often exhibits distinct bioactivity due to stereospecific interactions. For example:

- In jasmonate analogs (e.g., 12-hydroxyjasmonic acid), the (S)-configuration enhances binding to CORONATINE INSENSITIVE 1 (COI1) receptors in plants, mediating stress responses.

- Contrastingly, the (R)-enantiomer may show reduced affinity or antagonistic effects. Such disparities necessitate enantiopure synthesis for functional studies .

Basic: What are the primary research applications of (S)-2-(3-Oxocyclopentyl)acetic acid in biochemical studies?

Q. Answer :

- Plant Biology : Precursor for jasmonic acid derivatives, critical in signaling pathways for wound response and pathogen defense.

- Enzyme Studies : Substrate for lipoxygenases and cytochrome P450 enzymes to probe catalytic mechanisms.

- Drug Development : Scaffold for anti-inflammatory or anticancer agents due to cyclopentane ring rigidity .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for (S)-2-(3-Oxocyclopentyl)acetic acid?

Q. Answer :

- Purity Verification : Use HPLC-MS to confirm >98% chemical and enantiomeric purity.

- Isotopic Labeling : Incorporate ¹³C or ²H to track metabolic pathways and eliminate interference from degradation products.

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects.

- Structural Analog Comparison : Test activity of synthetic analogs to isolate pharmacophore contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.